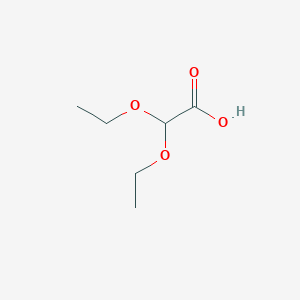
2,2-diethoxyacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-diethoxyacetic Acid, also known as this compound, is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of α-Aminoacetals
One notable application of 2,2-diethoxyacetic acid is in the synthesis of α-aminoacetals through decarboxylative coupling reactions. This process involves the coupling of imines with this compound under photocatalytic conditions. The method has been shown to be effective for synthesizing α-aminoacetals, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Key Findings:
- The reaction yields α-aminoacetals efficiently under mild conditions.
- The use of photocatalysis enhances the reaction rate and selectivity.
Radical Photosensitive Resins
Another significant application is in the development of radical photosensitive resins. Diethoxyacetate salts derived from this compound have been explored as co-initiators for these resins, which are used in various industrial applications such as coatings and adhesives. The incorporation of this compound into resin formulations can lead to improved performance characteristics, including better curing properties and reduced toxicity compared to traditional systems that rely on aromatic amines .
Advantages:
- Environmentally friendly alternatives to conventional resin systems.
- Enhanced curing efficiency and reduced emission of harmful substances.
Photocatalytic Reactions
The compound has also been utilized in photocatalytic reactions for the synthesis of various organic compounds. For instance, it has been employed in visible-light-promoted reactions that allow for the acetalation of quinoxaline derivatives. This method demonstrates a sustainable approach to modifying drug molecules, showcasing its potential in medicinal chemistry .
Applications:
- Late-stage modification of pharmaceutical compounds.
- Structural diversification of heterocyclic compounds.
Case Study 1: Synthesis of Heterocycles
A study demonstrated the use of this compound in synthesizing heterocycles through radical reactions facilitated by ammonium persulfate under visible light irradiation. The methodology provided moderate yields while maintaining environmental sustainability .
Case Study 2: Development of Eco-Friendly Resins
Research into radical photosensitive resins highlighted the effectiveness of diethoxyacetate salts as co-initiators, leading to formulations that are not only efficient but also less harmful to human health and the environment .
Analyse Des Réactions Chimiques
Acetal Formation via Photoredox Catalysis
One significant reaction involving 2,2-diethoxyacetic acid is its use as an acetal source in photoredox-catalyzed reactions. Research has demonstrated that this compound can effectively participate in the acetalation of alkynyl bromides when subjected to visible light irradiation in the presence of a photocatalyst.
-
Reaction Conditions : The reaction typically employs blue LEDs for irradiation, with conditions optimized using Cs2CO3 as a base under an inert atmosphere.
-
Products : The acetalation process yields various alkynyl acetal products, which are valuable intermediates in organic synthesis. Notably, substrates containing heteroaryl rings also yield products effectively, showcasing the versatility of this reaction.
-
Mechanism : The proposed mechanism involves the generation of radical species through single-electron transfer processes facilitated by the photocatalyst, leading to subsequent acetal formation from the alkynyl bromides and this compound .
Reaction Table
The following table summarizes key reactions involving this compound:
| Reaction Type | Reactants | Conditions | Products | Yield (%) |
|---|---|---|---|---|
| Acetal Formation | Alkynyl bromides + Diethoxyacetic Acid | Blue LED irradiation + Cs₂CO₃ | Alkynyl acetals | Up to 57% |
| Hydroformylation | Alkynyl bromides + Olefins | Protonation after acetal formation | Aldehydes | Up to 48% |
| Radical Polymerization | Diethoxyacetate salts + (meth)acrylates | Visible light (405 nm) | Polymers | High conversion |
Propriétés
Numéro CAS |
20461-86-3 |
|---|---|
Formule moléculaire |
C6H12O4 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
2,2-diethoxyacetic acid |
InChI |
InChI=1S/C6H12O4/c1-3-9-6(5(7)8)10-4-2/h6H,3-4H2,1-2H3,(H,7,8) |
Clé InChI |
WFVKIANRKSZMGB-UHFFFAOYSA-N |
SMILES |
CCOC(C(=O)O)OCC |
SMILES canonique |
CCOC(C(=O)O)OCC |
Synonymes |
2,2-diethoxyacetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















